
3-Isocyanato-1,1,5-trimethylcyclohexane
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Overview
Description
3-Isocyanato-1,1,5-trimethylcyclohexane (CAS: 79129-95-6) is a cycloaliphatic monoisocyanate with a molecular formula of C${10}$H${15}$NO (calculated molecular weight: 165.23 g/mol). Its structure features a cyclohexane ring substituted with three methyl groups (at positions 1, 1, and 5) and an isocyanate (-NCO) group at position 3 . This compound is primarily used in specialty polymers, coatings, and adhesives due to its reactivity with polyols and amines. Its cyclohexane backbone provides steric hindrance, influencing reaction kinetics and thermal stability compared to linear isocyanates.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isocyanato-1,1,5-trimethylcyclohexane is synthesized through the phosgenation of isophorone diamine. The reaction involves the use of phosgene (COCl₂) as a reagent, which reacts with isophorone diamine under controlled conditions to produce isophorone diisocyanate. The reaction is typically carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 50-100°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosgenation processes. The process is conducted in specialized reactors equipped with safety measures to handle the toxic and hazardous nature of phosgene. The final product is purified through distillation to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-1,1,5-trimethylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Forms polyurethanes when reacted with polyols.
Hydrolysis: Reacts with water to form carbon dioxide and amines.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of carbon dioxide and amines.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
3-Isocyanato-1,1,5-trimethylcyclohexane has several scientific research applications, including:
Chemistry: Used in the synthesis of various polyurethane-based materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in creating medical devices and coatings for implants.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-Isocyanato-1,1,5-trimethylcyclohexane involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups (-NCO) in the compound react with hydroxyl groups (-OH) in alcohols to form urethane linkages. Similarly, the isocyanate groups react with amines to form urea linkages. These reactions are fundamental in the formation of polyurethanes and other related polymers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of 3-Isocyanato-1,1,5-trimethylcyclohexane with analogous compounds:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
---|---|---|---|---|---|
This compound | 79129-95-6 | C${10}$H${15}$NO | 165.23 | Isocyanate, methyl | Polyurethanes, coatings |
Hexamethylene diisocyanate (HDI) | 822-06-0 | C${8}$H${12}$N$2$O$2$ | 168.19 | Two isocyanates | Automotive coatings, adhesives |
Isophorone diisocyanate (IPDI) | 4098-71-9 | C${12}$H${18}$N$2$O$2$ | 222.29 | Two isocyanates, cycloaliphatic | Weather-resistant polymers |
3-ISOCYANATO-1,5-DIMETHYL-1H-PYRAZOLE | 1378585-57-9 | C${6}$H${7}$N$_3$O | 137.14 | Isocyanate, pyrazole ring | Agrochemicals, pharmaceuticals |
3-Ethoxy-1,1,5-trimethylcyclohexane | 67583-77-1 | C${11}$H${22}$O | 170.30 | Ethoxy, methyl | Fragrance agents, solvents |
Key Observations :
- Reactivity: HDI and IPDI (diisocyanates) exhibit higher reactivity in polymerization due to multiple functional groups, whereas the monoisocyanate structure of this compound limits crosslinking efficiency .
- Steric Effects : The cyclohexane backbone in this compound introduces steric hindrance, reducing reaction rates compared to linear HDI .
- Thermal Stability : Cycloaliphatic isocyanates like IPDI and this compound generally offer superior UV and thermal stability compared to aromatic analogs .
Computational and Experimental Insights
- Molecular Dynamics : Density Functional Theory (DFT) studies on structurally similar compounds (e.g., cis-1,2-dihydroxy-3-methoxy-1,5,5-trimethylcyclohexane) reveal that substituent positioning significantly affects vibrational frequencies and chemical shifts .
- NMR Predictions : Quantum chemical calculations for analogs like (3R,5S)-3-chloro-1,1,5-trimethylcyclohexane demonstrate the utility of computational tools in predicting spectral properties, aiding in the characterization of this compound .
Reactivity in Polymer Chemistry
- This compound is employed in niche polyurethane formulations requiring controlled reactivity and enhanced weatherability. Its monofunctional nature limits crosslinking but improves flexibility in coatings .
- IPDI dominates in high-performance applications (e.g., aerospace coatings) due to its dual isocyanate groups and resistance to yellowing .
Environmental and Regulatory Considerations
- HDI faces stringent regulations due to its high volatility and toxicity, prompting substitution with cycloaliphatic alternatives like this compound in some markets .
- The pyrazole-based isocyanate (CAS 1378585-57-9) is under investigation for agrochemical uses, leveraging its heterocyclic stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-isocyanato-1,1,5-trimethylcyclohexane, and how can reaction conditions be optimized to minimize side-product formation?
- Methodological Answer : The synthesis of isocyanates typically involves phosgenation of amines or carbamate intermediates. For this compound, start with the precursor 1,1,5-trimethylcyclohexylamine and employ controlled phosgenation under anhydrous conditions. Monitor reaction progress via FT-IR spectroscopy to detect the characteristic NCO stretch (~2270 cm⁻¹). Optimize temperature (40–60°C) and stoichiometry to suppress urea or biuret formation. Purify via vacuum distillation, ensuring inert gas (N₂/Ar) protection to prevent hydrolysis .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use 1H/13C NMR to confirm regiochemistry and purity. Key NMR signals include:
- 1H NMR : δ 1.0–1.3 (methyl groups), δ 3.2–3.5 (cyclohexane ring protons adjacent to NCO).
- 13C NMR : δ 122–125 ppm (NCO carbon).
Pair with HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to detect trace impurities. Cross-reference with computational predictions (e.g., B3LYP/6-31G** level) for vibrational frequencies and chemical shifts .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods with >100 fpm airflow.
- PPE : Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed. Documented safety measures for analogous cyclohexane derivatives (e.g., chlorocyclohexane) suggest rigorous decontamination protocols .
Advanced Research Questions
Q. How do computational methods (DFT, ab initio) assist in predicting the reactivity and stability of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model:
- Electrophilic reactivity : NCO group’s electron-withdrawing effects on the cyclohexane ring.
- Thermal stability : Bond dissociation energies (BDEs) of C–N and C–O bonds.
Compare with experimental DSC/TGA data to validate decomposition pathways. For stereochemical analysis, use molecular dynamics (MD) simulations to predict conformational preferences .
Q. What spectroscopic techniques resolve contradictions in reported vibrational frequencies for this compound?
- Methodological Answer : Discrepancies in FT-IR/Raman spectra often arise from solvent effects or polymorphism. Use polarized Raman spectroscopy to isolate anisotropic vibrations. For solid-state samples, apply X-ray crystallography (if crystalline) or solid-state NMR (1H-13C CP/MAS) to correlate molecular packing with spectral shifts. Cross-validate with in silico vibrational modes from DFT .
Q. How can reaction kinetics and mechanism studies elucidate the compound’s behavior in polymerization or cross-linking applications?
- Methodological Answer : Conduct stopped-flow UV-Vis spectroscopy to track NCO consumption during reactions with diols or amines. Fit data to second-order kinetics models. For mechanistic insights, use isotopic labeling (e.g., 15N-CO) and analyze intermediates via ESI-MS . Compare with analogous systems (e.g., 1,1-di-tert-butylperoxy-3,3,5-trimethylcyclohexane) to identify rate-limiting steps .
Properties
CAS No. |
79129-95-6 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-isocyanato-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C10H17NO/c1-8-4-9(11-7-12)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3 |
InChI Key |
URTHTVUJNWVGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N=C=O |
Origin of Product |
United States |
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